REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Li]CCCC.ClC([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]([CH3:23])[C:21]#[N:22])=O.C1C[O:27][CH2:26]C1>CCOC(C)=O.[Cl-].[Cl-].[Zn+2].[Cu]I>[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:26]([C:17]1[CH:16]=[C:15]([CH:20]([CH3:23])[C:21]#[N:22])[CH:14]=[CH:19][CH:18]=1)=[O:27] |f:5.6.7|
|
Name
|
2-(chlorocarbonyl)phenylpropionitrile
|
Quantity
|
15.2 mmol
|
Type
|
reactant
|
Smiles
|
ClC(=O)C1=C(C=CC=C1)C(C#N)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2.071 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
CuI
|
Quantity
|
1.45 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
STIRRING
|
Details
|
stirring 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed sequentially with a saturated solution of NaHCO3 (2×50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4 and solvent evaporation under reduced pressure a residue
|
Type
|
CUSTOM
|
Details
|
was obtained that, after flash chromatography
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC=C1)C(=O)C=1C=C(C=CC1)C(C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.63 mmol | |
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |